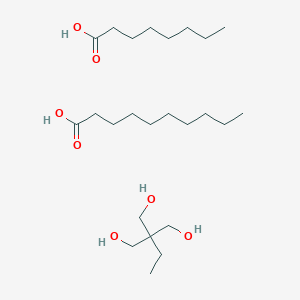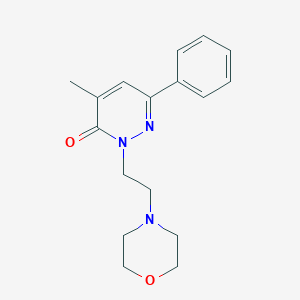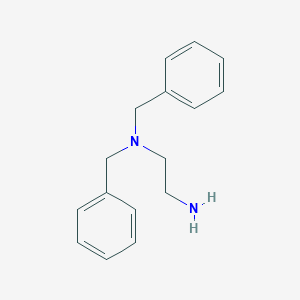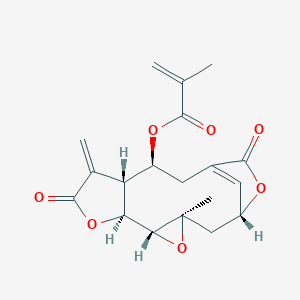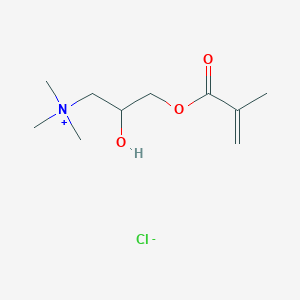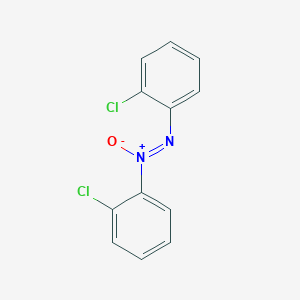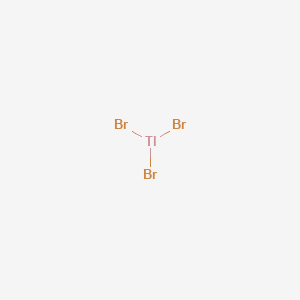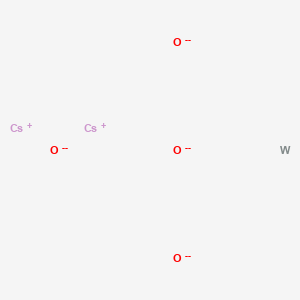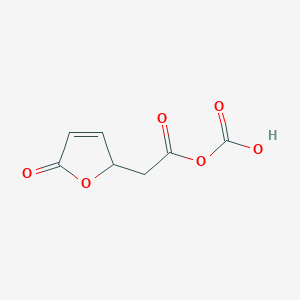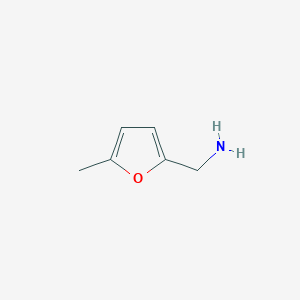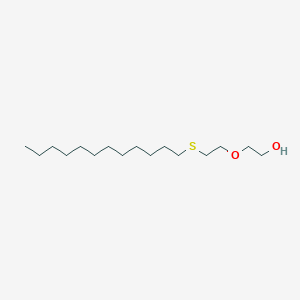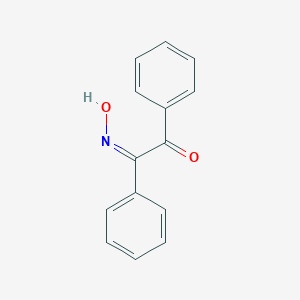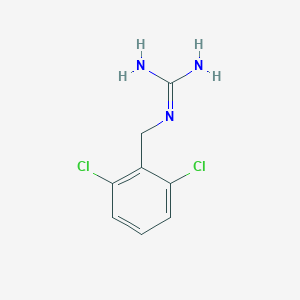
1-(2,6-Dichlorobenzyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dichlorobenzyl)guanidine, also known as DCBG, is a compound that has been extensively studied for its potential as an antiseptic and disinfectant agent. It belongs to the family of guanidine compounds, which are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
作用機序
The mechanism of action of 1-(2,6-Dichlorobenzyl)guanidine is not fully understood, but it is believed to involve disruption of the microbial cell membrane. This compound has been shown to bind to the lipid bilayer of the cell membrane, causing leakage of intracellular contents and ultimately leading to cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in microbial metabolism.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally considered safe for use in humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound has been shown to have minimal effects on mammalian cells, including human skin fibroblasts and red blood cells.
実験室実験の利点と制限
1-(2,6-Dichlorobenzyl)guanidine has several advantages as an antimicrobial agent in lab experiments. It has broad-spectrum activity against a variety of microorganisms, making it useful for a wide range of applications. It is also relatively stable and easy to handle. However, this compound has some limitations. It is not effective against all microorganisms, and its mechanism of action is not fully understood. Additionally, its use as a preservative in cosmetics and personal care products is subject to regulatory restrictions.
将来の方向性
There are several potential future directions for research on 1-(2,6-Dichlorobenzyl)guanidine. One area of interest is the development of new formulations and delivery systems for this compound, such as nanoparticles or liposomes, which could enhance its antimicrobial activity and reduce toxicity. Another area of interest is the study of this compound's potential as a therapeutic agent for the treatment of microbial infections. This compound's ability to inhibit certain enzymes involved in microbial metabolism could make it a promising target for drug development. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on mammalian cells.
合成法
1-(2,6-Dichlorobenzyl)guanidine can be synthesized by reacting 2,6-dichlorobenzyl chloride with guanidine in the presence of a base such as sodium hydroxide. The reaction yields this compound as a white crystalline solid with a melting point of 128-130°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.
科学的研究の応用
1-(2,6-Dichlorobenzyl)guanidine has been extensively studied for its potential as an antiseptic and disinfectant agent. It has been shown to have broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. This compound has been tested against a variety of microorganisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, and Herpes simplex virus. This compound has also been tested for its potential as a preservative in cosmetics and personal care products.
特性
| 14885-07-5 | |
分子式 |
C8H9Cl2N3 |
分子量 |
218.08 g/mol |
IUPAC名 |
2-[(2,6-dichlorophenyl)methyl]guanidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-2-1-3-7(10)5(6)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13) |
InChIキー |
RGVMWJYLTMLTMW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)CN=C(N)N)Cl |
同義語 |
N-(2,6-DICHLORO-BENZYL)-GUANIDINE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


